molecular formula C11H13F5O3 B8517140 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol CAS No. 556053-07-7

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol

Cat. No. B8517140
CAS RN: 556053-07-7
M. Wt: 288.21 g/mol
InChI Key: FZOBJNFHPOCQOJ-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol is a useful research compound. Its molecular formula is C11H13F5O3 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

556053-07-7

Product Name

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol

Molecular Formula

C11H13F5O3

Molecular Weight

288.21 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol

InChI

InChI=1S/C11H13F5O3/c12-9(13,10(18,19)11(14,15)16)8(17)7-4-5-1-2-6(7)3-5/h1-2,5-8,17-19H,3-4H2

InChI Key

FZOBJNFHPOCQOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(C(C(C(F)(F)F)(O)O)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70 g hexafluoroisopropyl alcohol was dissolved in 350 mL dry tetrahydrofuran (THF), followed by dropwise addition of 350 mL 2.5M n-butyllithium for 30 minutes at −70° C. in a nitrogen atmosphere. After stirring for 10 minutes at −70° C., the temperature was elevated in a 0° C.-ice bath. After stirring for additional 1 hour, 53 g of 5-norbornene-2-carboxaldehyde was dropwise added into the solution and stirred at 0° C. for 2 hours. After neutralization with 450 mL a 1 M aqueous solution of hydrochloric acid, the organic phase was separated. The organic layer was diluted with 500 mL of ethylacetate and washed with 500 mL of a saturated aqueous solution of NaCl. The aqueous phase was extracted with 500 mL of ethylacetate. After drying the isolated organic phase with anhydrous MgSO4, the ethylacetate was distilled under reduced pressure. The remaining product was subjected to column chromatography by using a 1:3 mixture of ethylacetate and hexane by volume as a solvent. Recrystallization at a low temperature following solvent removal resulted 1-bicyclo[2.2.1]hept-5-ene-2-yl-2,2,4,4,4-pentafluoro-butan-1,3,3-triol with a yield of 51%.
Quantity
70 g
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350 mL
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350 mL
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Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere at −70° C., 1290 ml of 1.6M n-butyllithium in hexane was added to a mixture of 168 g of 1,1,1,3,3,3-hexafluoro-2-propanol and 1200 g of tetrahydrofuran. The mixture was allowed to warm up slowly to 0° C. and stirred at the temperature for 30 minutes. Then 134 g of 5-norbornene-2-carboxaldehyde was added at 0° C. The mixture was stirred for 1 hour, after which dilute hydrochloric acid was added to quench the reaction and neutralize the reaction mixture. This was followed by conventional aqueous work-up and purification by silica gel column chromatography, collecting 230 g of 1-(5-norbornen-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol (yield 80% based on the 1,1,1,3,3,3-hexafluoro-2-propanol).
Quantity
1290 mL
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reactant
Reaction Step One
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168 g
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reactant
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1200 g
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0 (± 1) mol
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solvent
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134 g
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